甲酸锌二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

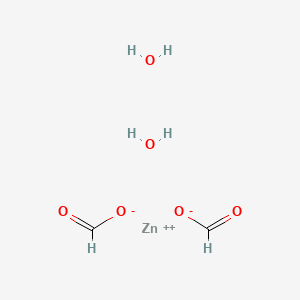

Zinc formate dihydrate is a coordination compound with the chemical formula C₂H₆O₆Zn. It is a crystalline solid that is soluble in water and has various applications in different fields. This compound is known for its role as a catalyst in chemical reactions and its use in industrial processes.

科学研究应用

Zinc formate dihydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, facilitating the conversion of reactants into products.

Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

Medicine: Used as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Employed as a waterproofing agent for textiles and as an antiseptic.

准备方法

Synthetic Routes and Reaction Conditions

Zinc formate dihydrate can be synthesized through the reaction of zinc oxide or zinc carbonate with formic acid. The reaction typically occurs at room temperature and results in the formation of zinc formate dihydrate as a crystalline product .

Industrial Production Methods

In industrial settings, zinc formate dihydrate is produced by reacting zinc oxide with formic acid under controlled conditions. The reaction is carried out in aqueous solution, and the product is then crystallized and purified .

化学反应分析

Types of Reactions

Zinc formate dihydrate undergoes various chemical reactions, including:

Dehydration: Upon heating, zinc formate dihydrate loses water molecules to form anhydrous zinc formate.

Decomposition: At higher temperatures, anhydrous zinc formate decomposes to form zinc oxide and carbon dioxide.

Common Reagents and Conditions

Dehydration: This reaction typically occurs at temperatures around 100-150°C.

Decomposition: The decomposition of anhydrous zinc formate occurs at temperatures above 300°C.

Major Products

Dehydration: Anhydrous zinc formate.

Decomposition: Zinc oxide and carbon dioxide.

作用机制

The mechanism of action of zinc formate dihydrate involves the coordination of zinc ions with reactants, leading to the activation of specific chemical bonds. This coordination facilitates the conversion of reactants into desired products by providing a surface for the reaction to occur .

相似化合物的比较

Similar Compounds

Calcium formate: Used in similar applications as zinc formate dihydrate, including as a catalyst and in industrial processes.

Magnesium formate: Also used as a catalyst and in various industrial applications.

Copper formate: Employed in similar catalytic processes and industrial applications.

Uniqueness

Zinc formate dihydrate is unique due to its specific coordination properties and its ability to act as a catalyst in a wide range of chemical reactions. Its solubility in water and its role in various industrial processes further distinguish it from other similar compounds .

生物活性

Zinc diformate dihydrate (C₂H₂O₄Zn·2H₂O) is a zinc salt of formic acid that has garnered attention for its biological activity, particularly in antimicrobial applications and as a potential therapeutic agent. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Characterization

Zinc diformate dihydrate can be synthesized through various methods, including the reaction of zinc oxide with formic acid. The characterization of the compound typically involves techniques such as:

- Powder X-ray Diffraction (PXRD) : To determine the crystalline structure.

- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups and confirm the presence of water molecules in the dihydrate form.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and dehydration behavior.

Antimicrobial Properties

Zinc compounds, including zinc diformate dihydrate, exhibit notable antimicrobial activity. The mechanisms by which zinc ions exert their effects include:

- Membrane Disruption : Zinc ions can interact with microbial membranes, leading to destabilization and cell lysis.

- Nucleic Acid Interaction : Zinc can bind to nucleic acids, inhibiting replication and transcription processes in bacteria.

Research indicates that zinc diformate dihydrate shows significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The effectiveness of zinc compounds often depends on concentration and exposure time.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that zinc diformate dihydrate could serve as a potential alternative to conventional antibiotics, particularly in addressing antibiotic-resistant strains.

Antioxidant Activity

Zinc plays a crucial role as an antioxidant. It contributes to the activity of superoxide dismutase (SOD), an enzyme that protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This function is vital for maintaining cellular health and preventing damage from reactive oxygen species (ROS).

Case Studies

-

Zinc Diformate in Wound Healing :

A study investigated the effects of zinc diformate on wound healing in diabetic rats. The results indicated accelerated healing times and improved tissue regeneration compared to control groups. Histological analysis showed enhanced collagen deposition and angiogenesis. -

Zinc Diformate as a Dietary Supplement :

Research has explored the use of zinc diformate as a dietary supplement in poultry. The addition of this compound to feed resulted in improved growth rates and reduced incidence of infections, suggesting its potential role in enhancing animal health.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of zinc diformate dihydrate:

- Biostability : Zinc diformate demonstrates high chemical stability, making it suitable for various applications, including drug delivery systems where sustained release is desired .

- Thermal Stability : TGA results show that zinc diformate dihydrate maintains structural integrity up to 250°C, indicating potential for use in high-temperature applications .

- Antiseptic Properties : Its efficacy as an antiseptic has been confirmed through various assays, demonstrating broad-spectrum antimicrobial activity against common pathogens .

属性

IUPAC Name |

zinc;diformate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.2H2O.Zn/c2*2-1-3;;;/h2*1H,(H,2,3);2*1H2;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWXULAAWUPOJS-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722241 |

Source

|

| Record name | Zinc formate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5970-62-7 |

Source

|

| Record name | Zinc formate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。